molecular formula C13H24N2O4 B1525390 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid CAS No. 1240619-73-1

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

Cat. No. B1525390
CAS RN: 1240619-73-1
M. Wt: 272.34 g/mol
InChI Key: SXMRPRGMUNAZJA-UHFFFAOYSA-N
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Description

The compound “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid” is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Synthesis Analysis

The synthesis of a similar compound, “1-Boc-4-(2-carboxy-phenyl)-piperazine”, involves the use of BH3-THF in THF at 0° C. The solution is stirred overnight, cooled to about 0° C, and then 60 mL of 2 M NaOH is added followed by EtOAc and brine.


Molecular Structure Analysis

The molecular structure of a similar compound, “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid”, has a molecular weight of 306.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(4-Boc-piperazin-1-yl)-3-butenoic acid”, are as follows: it is a solid with a melting point of 157 °C (lit.) .

Scientific Research Applications

Drug Synthesis and Development

This compound is often used in the synthesis of various drugs due to its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is commonly employed in the synthesis of peptide chains. It protects the amine functionality during reactions that might otherwise affect it, allowing for the stepwise construction of complex molecules .

Material Science

In material science, this compound can be utilized to modify the surface properties of materials. By attaching the Boc-protected piperazine to a surface, researchers can create materials with altered hydrophobicity or hydrophilicity, which can be useful in creating specialized coatings or biomedical devices .

Bioconjugation

Bioconjugation techniques often use Boc-protected piperazines as linkers to attach small molecules, peptides, or other entities to larger biomolecules. This is particularly useful in the development of targeted drug delivery systems, where the drug needs to be released in a specific biological environment .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents. For instance, they can be used in chromatography to help identify or quantify substances within a mixture by comparing retention times or other characteristics .

Agricultural Chemistry

The Boc-protected piperazine structure can be a precursor to agrochemicals. These compounds can be further reacted to produce pesticides or herbicides with specific action mechanisms, contributing to the development of new agricultural products .

Environmental Science

In environmental science, this compound can be used to study degradation processes or to develop new methods for the removal of hazardous substances. Its stability under various conditions makes it a good candidate for such studies .

Safety and Hazards

The safety and hazards of a similar compound, “2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate”, are as follows: it has hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMRPRGMUNAZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

CAS RN

1240619-73-1
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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